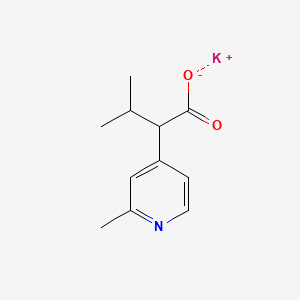

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate

Description

Properties

Molecular Formula |

C11H14KNO2 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

potassium;3-methyl-2-(2-methylpyridin-4-yl)butanoate |

InChI |

InChI=1S/C11H15NO2.K/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9;/h4-7,10H,1-3H3,(H,13,14);/q;+1/p-1 |

InChI Key |

YASBLCYHRRMTAN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC=CC(=C1)C(C(C)C)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the substituted butanoic acid backbone with the 2-methylpyridin-4-yl substituent at the 2-position.

- Introduction of the 3-methyl substituent on the butanoate chain.

- Conversion of the free acid to its potassium salt form.

The key challenges include regioselective substitution on the pyridine ring and stereochemical control at the chiral center (if applicable).

Specific Synthetic Routes

Direct Alkylation and Salt Formation

One approach involves alkylation of a suitable pyridine derivative with an α-substituted butanoic acid or its ester, followed by hydrolysis and neutralization with potassium hydroxide to yield the potassium salt.

- Starting from 2-methylpyridine, a halogenated butanoic acid derivative (e.g., 3-methyl-2-bromobutanoic acid) can be coupled via nucleophilic substitution.

- Hydrolysis of ester intermediates under basic conditions yields the free acid.

- Treatment with potassium hydroxide affords the potassium salt.

This method is straightforward but requires careful control of reaction conditions to avoid side reactions such as over-alkylation or pyridine ring substitution.

Organocatalytic Asymmetric Synthesis (Inspired by Analogous Compounds)

Drawing from organocatalytic asymmetric syntheses of related substituted butanoates, a multi-step procedure can be employed:

- An α,β-unsaturated aldehyde bearing a 2-methylpyridin-4-yl substituent undergoes Michael addition with nitromethane in the presence of a chiral organocatalyst to form a nitro-substituted intermediate.

- Subsequent oxidation and hydrolysis steps convert the nitroalkane to the corresponding carboxylic acid.

- Esterification and final saponification with potassium hydroxide yield the potassium salt.

This method offers stereochemical control and high purity but involves longer synthetic sequences and sensitive reagents.

Biocatalytic and Enzymatic Methods

Although no direct reports exist for this exact compound, biocatalytic methods using engineered enzymes (e.g., formate dehydrogenases or oxidoreductases) have been demonstrated for structurally related pyridine-containing carboxylates. These methods can enable selective oxidation or reduction steps under mild conditions, potentially applicable to the synthesis of this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 2-methylpyridine + 3-methyl-2-bromobutanoate | Base catalyst, aprotic solvent |

| Hydrolysis | Aqueous base (NaOH or KOH), heat | Converts ester to acid |

| Neutralization and salt formation | KOH, aqueous solution | Yields potassium salt |

| Organocatalytic addition | Chiral amine catalyst, nitromethane, THF/H2O | Room temperature, long reaction times |

| Oxidation | Sodium chlorite, hydrogen peroxide, acidic buffer | Converts aldehyde to acid |

Summary Table of Key Preparation Methods

Final Remarks

The preparation of this compound is achievable through multiple synthetic routes. The choice of method depends on the desired stereochemical purity, scale, and available resources. Current literature suggests classical chemical synthesis remains the mainstay, while organocatalytic and biocatalytic methods are promising for future development.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Methylpyridin-4-yl)butanoic Acid (CAS 1525722-40-0)

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Features :

- Carboxylic acid form of the target compound.

- Lacks the potassium counterion, resulting in lower aqueous solubility.

- The 3-methylpyridin-4-yl group retains aromaticity and basicity, enabling hydrogen bonding and π-π interactions.

- Applications : Likely used as a precursor for synthesizing salts or esters. Acidic protons may limit stability in basic environments.

- Reference :

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate (CAS 2086298-40-8)

- Molecular Formula: C₁₀H₁₅NO₃

- Molecular Weight : 197.23 g/mol

- Key Features :

- Replaces the pyridinyl group with a 3-methylisoxazol-5-yl heterocycle.

- The isoxazole ring introduces electron-withdrawing effects, altering reactivity compared to pyridine.

- Methyl ester group increases lipophilicity, favoring membrane permeability.

- Applications: Potential prodrug candidate; ester hydrolysis in vivo could release the active acid form.

- Reference :

4-Methoxy-2-(3-pyridinyl)butanoic Acid (CAS 885277-06-5)

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.21 g/mol

- Key Features: Methoxy group at position 4 and pyridin-3-yl substituent at position 2. Pyridin-3-yl substitution alters steric and electronic interactions compared to pyridin-4-yl derivatives.

- Applications : Modified acidity and solubility profile may suit specific catalytic or medicinal chemistry roles.

- Reference :

3-methyl-2-(4-pyridinyl)-2-butanol (CAS 37486-32-1)

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Key Features :

- Alcohol derivative with a hydroxyl group instead of a carboxylic acid/salt.

- 4-pyridinyl substitution differs from the 2-methylpyridin-4-yl group in the target compound.

- Hydroxyl group enables hydrogen bonding but reduces ionic character.

- Applications: Potential intermediate in synthetic pathways or solvent-mediated reactions.

- Reference :

Structural and Functional Analysis

Impact of Ionic vs. Neutral Forms

- Potassium Salt : Enhances water solubility and stability in physiological environments, favoring pharmaceutical formulations (e.g., APIs requiring high bioavailability).

- Acid Form: Limited solubility but reactive carboxylic acid group for esterification or salt formation.

Heterocyclic Substitution Effects

- Pyridinyl vs. Isoxazolyl :

- Pyridine’s basic nitrogen enables protonation at low pH, altering solubility and binding affinity.

- Isoxazole’s electronegative oxygen and nitrogen atoms create a polarized ring, influencing dipole interactions.

Ester vs. Salt Derivatives

- Methyl Esters (e.g., CAS 2086298-40-8): Higher lipophilicity facilitates crossing biological membranes but requires enzymatic hydrolysis for activation.

- Potassium Salts : Immediate solubility in aqueous systems, ideal for injectables or oral suspensions.

Comparative Data Table

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|---|

| Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate | - | C₁₁H₁₄KNO₂ | 237.34 | Potassium salt, 2-methylpyridin-4-yl | High aqueous solubility |

| 2-(3-Methylpyridin-4-yl)butanoic acid | 1525722-40-0 | C₁₀H₁₃NO₂ | 179.22 | Carboxylic acid, pyridinyl | Moderate in polar solvents |

| Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate | 2086298-40-8 | C₁₀H₁₅NO₃ | 197.23 | Methyl ester, isoxazolyl | Lipophilic |

| 4-Methoxy-2-(3-pyridinyl)butanoic acid | 885277-06-5 | C₁₀H₁₃NO₃ | 195.21 | Methoxy, pyridin-3-yl | Soluble in alcohols |

Research Implications

- Pharmaceutical Design : The potassium salt’s solubility makes it ideal for drug formulations, while ester derivatives (e.g., CAS 2086298-40-8) serve as prodrugs.

- Material Science : Pyridinyl and isoxazolyl groups offer tunable electronic properties for catalytic or polymer applications.

- Analytical Challenges : Differentiation of analogs requires advanced techniques like GC-MS (as in ) or crystallography (referencing SHELX in ).

Biological Activity

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is a potassium salt derived from 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid. This compound is characterized by its unique structure, which includes a butanoate moiety and a pyridine ring. The presence of these functional groups contributes to its potential biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₅KNO₂

- Molecular Weight : Approximately 231.33 g/mol

- Structural Features :

- Aliphatic chain with a methyl group

- Pyridine substituent which enhances its reactivity and biological properties

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structural features can modulate enzyme activity, potentially acting as inhibitors or activators depending on the target.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, compounds with pyridine rings have been documented to possess significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20–40 µM |

| Escherichia coli | 40–70 µM |

These findings indicate that the compound may be effective against gram-positive and gram-negative bacteria, although further research is required to establish specific MIC values for this compound.

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests potential therapeutic applications in oncology. Compounds with pyridine moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Studies

-

Study on Antibacterial Activity :

A study published in MDPI evaluated the antibacterial properties of related compounds, revealing that those with similar structures demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . The findings support the hypothesis that this compound may possess comparable activity. -

Investigation into Anticancer Effects :

Research involving pyridine-based compounds has indicated their role as inhibitors of key oncogenic pathways. For instance, compounds targeting IDH1 mutations have shown promise in preclinical models, suggesting that this compound could similarly affect tumor growth and progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Neutralization : Reacting 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid with potassium hydroxide.

- Salification Process : Utilizing potassium carbonate in an aqueous solution to form the salt.

These methods highlight the versatility available for synthesizing this compound, which is essential for both research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.